6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
CAS No.:
Cat. No.: VC13607352
Molecular Formula: C8H9ClN2O3
Molecular Weight: 216.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN2O3 |
|---|---|
| Molecular Weight | 216.62 g/mol |
| IUPAC Name | 6-nitro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
| Standard InChI | InChI=1S/C8H8N2O3.ClH/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8;/h1-2,5,9H,3-4H2;1H |
| Standard InChI Key | REQSOLQCDRTGDD-UHFFFAOYSA-N |
| SMILES | C1COC2=C(N1)C=C(C=C2)[N+](=O)[O-].Cl |
| Canonical SMILES | C1COC2=C(N1)C=C(C=C2)[N+](=O)[O-].Cl |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
6-Nitro-3,4-dihydro-2H-benzo[b] oxazine hydrochloride consists of a bicyclic benzoxazine system with a nitro group at the 6-position and a hydrochloride salt (Fig. 1). The benzoxazine core comprises a benzene ring fused to a six-membered oxazine ring containing one oxygen and one nitrogen atom . The nitro group (-NO₂) at the 6-position introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1095270-83-9 | |
| Molecular Formula | C₈H₉ClN₂O₃ | |
| Molecular Weight | 216.62 g/mol | |
| IUPAC Name | 6-nitro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride | |
| SMILES | [O-]N+c1ccc2c(c1)NCCO2.Cl |
Physical Properties
While the hydrochloride salt’s exact melting point remains unspecified, its parent compound (6-nitro-3,4-dihydro-2H-benzo[b][1, oxazine) melts at 117–119°C . The hydrochloride form improves aqueous solubility, critical for biological assays and synthetic modifications . Spectroscopic data (FT-IR, NMR) for related benzoxazines indicate characteristic peaks for nitro groups (~1,520 cm⁻¹ asymmetric stretching) and aromatic protons (δ 6.5–8.5 ppm in ¹H NMR) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three stages:
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Benzoxazine Core Formation: Condensation of o-aminophenol derivatives with formaldehyde or other aldehydes under acidic conditions.
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Nitration: Introduction of the nitro group using nitric acid or nitrating agents at controlled temperatures .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and stability .
A recent advance employs solid acid nanocatalysts (e.g., ferrierite-based systems) to optimize benzoxazine synthesis, achieving high yields (85–95%) under mild conditions . Although demonstrated for -oxazines, this method may be adaptable to -oxazines like the target compound .
Table 2: Comparative Synthesis Metrics
| Parameter | Conventional Method | Nanocatalyst Method |
|---|---|---|
| Reaction Time | 6–12 hours | 1–3 hours |
| Yield | 70–80% | 85–95% |
| Temperature | 60–100°C | Room temperature |
Applications in Pharmaceutical Research
Biological Activity
The nitro group enables participation in redox reactions, potentially modulating enzymatic activity or cellular signaling pathways . Molecular docking studies on analogous nitro-oxazines suggest affinity for kinase domains and DNA topoisomerases, hinting at anticancer applications . For example, 3-(4-bromophenyl)-6-nitro-3,4-dihydro-2H-benzo[e] -oxazine exhibits inhibitory effects against breast cancer cell lines . While direct evidence for 6-nitro-3,4-dihydro-2H-benzo[b] oxazine hydrochloride is limited, its structural similarity implies comparable bioactive potential .
Drug Intermediate
The compound serves as a precursor for:
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Antimicrobial Agents: Nitro-aromatics often disrupt microbial electron transport chains.
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CNS Therapeutics: Benzoxazines modulate serotonin and dopamine receptors, relevant to neurological disorders.
Materials Science Applications
Polymer Precursors
Benzoxazines are key monomers for polybenzoxazines—high-performance polymers with thermal stability and low flammability. Nitro groups may enhance crosslinking density, improving mechanical properties .
Catalytic Systems
Functionalized benzoxazines act as ligands in transition-metal catalysts. The nitro group’s electron-withdrawing nature could stabilize metal centers in oxidation reactions .
Comparison with Related Compounds
Table 3: Structural and Functional Analogues
The hydrochloride salt’s higher molecular weight and polarity improve solubility vs. the base compound . Compared to bromo analogues, the nitro group offers greater reactivity in electrophilic substitutions .
Future Research Directions
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Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activity in vitro.
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Polymer Chemistry: Develop nitro-functionalized polybenzoxazines for high-temperature applications.
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Catalysis: Explore ligand potential in asymmetric synthesis.
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